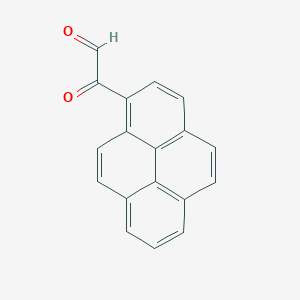

2-Oxo-2-pyren-1-ylacetaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

129786-60-3 |

|---|---|

Molecular Formula |

C18H12O2 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2-oxo-2-pyren-1-ylacetaldehyde |

InChI |

InChI=1S/C18H10O2/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-10H |

InChI Key |

LTVWXMYCMAEMFA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C=O |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C=O |

Synonyms |

pyrene glyoxal pyreneglyoxal pyrenylglyoxal |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 2 Pyren 1 Ylacetaldehyde and Its Derivatives

Precursor-Based Synthesis Strategies

Precursor-based strategies are a common approach for the synthesis of complex pyrene (B120774) derivatives, starting from more readily available functionalized pyrenes.

Derivations from Pyrene-1-carboxaldehyde

Pyrene-1-carboxaldehyde, also known as pyrene-1-carbaldehyde, serves as a key starting material for the synthesis of 2-oxo-2-pyren-1-ylacetaldehyde. sciencemadness.orgnih.gov The formyl group provides a reactive handle for further chemical transformations. The synthesis of pyrene-1-carboxaldehyde itself can be accomplished through established methods such as the Vilsmeier-Haack or Rieche formylation of pyrene. nsf.govcambridge.orgorgsyn.org

One potential, though not explicitly detailed in the reviewed literature, pathway to this compound from pyrene-1-carboxaldehyde could involve a two-step process. This would begin with the conversion of the aldehyde to a 2-halo-1-(pyren-1-yl)ethan-1-one, followed by oxidation to the desired glyoxal (B1671930). Another possibility is the direct oxidation of the aldehyde, although this can be challenging to control and may lead to over-oxidation to the carboxylic acid.

Table 1: Synthesis of Pyrene-1-carboxaldehyde

| Reaction | Reagents | Solvent | Yield | Reference |

| Vilsmeier-Haack | N-methylformanilide, POCl₃ | - | Moderate | orgsyn.org |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | ~75% | nsf.gov |

| Lithiation/Formylation | n-BuLi, DMF | THF | Good | orgsyn.org |

Transformations from Pyrene Ketones (e.g., 1-Acetylpyrene)

1-Acetylpyrene (B1266438) is another valuable precursor for the synthesis of this compound. scribd.comsigmaaldrich.com It can be synthesized via the Friedel-Crafts acylation of pyrene. rsc.org A direct and efficient method for the conversion of 1-acetylpyrene to the corresponding glyoxal has been documented. This involves the oxidation of the acetyl group, for instance, using selenium dioxide (SeO₂) or other oxidizing agents. A documented synthesis of the isomeric oxo-pyrene-2-yl-acetaldehyde from 1-acetylpyrene proceeded in quantitative yield, highlighting the viability of this approach. gla.ac.uk This method likely involves the oxidation of the methyl group of the acetyl moiety to an aldehyde, thus forming the desired α-ketoaldehyde structure.

Table 2: Synthesis of this compound from 1-Acetylpyrene (Illustrative)

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Acetylpyrene | SeO₂ (or similar oxidant) | This compound | High (inferred) | gla.ac.uk |

Approaches involving Arylethynyl Pyrene Carbaldehydes

The synthesis of pyrene derivatives bearing an arylethynyl substituent at the 2-position and a carbaldehyde at the 1-position, such as 2-(phenylethynyl)pyrene-1-carbaldehyde, has been reported. tdx.cat These compounds can potentially serve as precursors to this compound through oxidative cleavage of the carbon-carbon triple bond. organic-chemistry.orgnih.govlibretexts.org This cleavage can be achieved using various oxidizing agents, such as ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄). This would transform the ethynyl (B1212043) group into a carboxylic acid, which could then be potentially converted to the desired aldehyde functionality, or directly to a dicarbonyl species under specific ozonolysis conditions.

Direct Functionalization Approaches of the Pyrene Core

Direct functionalization methods aim to introduce the desired chemical groups onto the pyrene backbone in a more direct fashion, potentially reducing the number of synthetic steps.

Oxidative Functionalization Techniques

Direct oxidation of the pyrene core to introduce vicinal dicarbonyl functionalities is a challenging but attractive approach. Research has shown that the K-region (the 4,5,9,10-positions) of pyrene is susceptible to oxidation. mdpi.com For instance, the metal-free oxidation of 2,7-di-tert-butylpyrene (B1295820) to the corresponding 4,5-dione and 4,5,9,10-tetraone has been successfully demonstrated using hypervalent iodine reagents. rsc.org While this example targets a different region of the pyrene core, it establishes the principle of direct oxidative functionalization. The formation of pyrene-1,2-oxide (B1240861) is a known metabolic process and a synthetic intermediate, suggesting that the 1,2-bond can be targeted for oxidation. nih.gov Further oxidation of such an epoxide could potentially yield the desired 1,2-dione.

Formylation and Acylation Strategies

Formylation and acylation reactions are fundamental methods for the functionalization of pyrene. nsf.govcambridge.org The Vilsmeier-Haack and Rieche reactions are commonly employed for formylation, leading to the synthesis of pyrene-1-carboxaldehyde. nsf.govcambridge.orgorgsyn.org Friedel-Crafts acylation is a powerful tool for introducing keto-groups. scribd.comrsc.org A direct approach to this compound could theoretically involve a Friedel-Crafts acylation using an appropriate two-carbon acylating agent that already contains the desired dicarbonyl moiety, such as oxalyl chloride or its derivatives. sciencemadness.org However, the reactivity of oxalyl chloride under Friedel-Crafts conditions can be complex and may lead to the formation of other products. sciencemadness.org

Bromination-Assisted Functionalization

Bromination is a foundational and effective strategy for the functionalization of pyrene. The introduction of bromine atoms at specific positions on the pyrene ring creates versatile intermediates that can be converted into a wide array of derivatives through subsequent reactions like cross-coupling or nucleophilic substitution. researchgate.netmdpi.com The synthesis of 1-bromopyrene, a key precursor, can be achieved by reacting pyrene with bromine in a solvent like carbon tetrachloride. mdpi.com

The bromination of pyrene can yield various isomers, including mono-, di-, tri-, and tetrabromopyrenes, depending on the reaction conditions. mdpi.com For instance, the reaction of pyrene with a stoichiometric equivalent of bromine typically yields 1-bromopyrene, along with smaller amounts of dibrominated isomers. worktribe.com More complex precursors for compounds like this compound, such as 1-bromoacetylpyrene, can be synthesized and subsequently used to create more elaborate structures, like pyrene-adorned imidazolium (B1220033) salts. magritek.com The strategic bromination of the pyrene core is therefore a critical first step in accessing a diverse range of functionalized pyrene molecules. researchgate.net

| Starting Material | Reagents & Conditions | Major Product(s) | Yield | Reference |

| Pyrene | Bromine, Carbon Tetrachloride | 1-Bromopyrene | 71% | mdpi.com |

| Pyrene | Bromine, Nitrobenzene, 120-130°C | 1,3,6,8-Tetrabromopyrene | 94-96% | mdpi.com |

| Pyrene | Aqueous HBr, H₂O₂ | Mixture of 1,6- and 1,8-dibromopyrenes | N/A | mdpi.com |

Advanced Catalytic Synthesis

Modern synthetic chemistry offers a suite of advanced catalytic methods that provide high efficiency and selectivity in the functionalization of aromatic compounds like pyrene. These techniques are pivotal for synthesizing complex derivatives.

Organometallic Catalysis in Pyrene Functionalization

Transition metal-catalyzed reactions are powerful tools for the site-selective functionalization of pyrene's C-H bonds. mdpi.com Iridium-based catalysts, for example, have been effectively used for the direct C-H borylation of pyrene, leading to the formation of pyrene-2,7-bis(boronate) esters. mdpi.comresearchgate.net These borylated pyrenes are versatile building blocks that can undergo further transformations, such as palladium-catalyzed Suzuki cross-coupling reactions, to introduce a wide variety of substituents at the 2- and 7-positions. worktribe.comresearchgate.net

Similarly, palladium catalysis is widely employed for C-H arylation and other cross-coupling reactions, such as the Mizoroki-Heck reaction, to build complex pyrene architectures. mdpi.comacs.org These organometallic methodologies provide precise control over the substitution pattern, which is crucial for tuning the electronic and photophysical properties of the resulting pyrene derivatives. acs.orgresearchgate.net

| Catalyst System | Reaction Type | Pyrene Position(s) Functionalized | Reference |

| [Ir(OMe)COD]₂ / dtbpy | C-H Borylation | 2- and 7-positions | mdpi.com |

| Palladium / CuCl₂ | C-H Arylation | 4-position | mdpi.com |

| Palladium(0) | Mizoroki-Heck / Suzuki Cascade | N/A (on alkenyl-substituted pyrenes) | ehu.es |

| Ru(COD)(COT) / rGO | Nanoparticle Catalysis (Hydrogenation) | N/A (on substituent) | csic.es |

Electrophotocatalytic Methods for Carbonyl Modifications

Electrophotocatalysis has emerged as a novel and powerful strategy for organic synthesis, enabling transformations that are often difficult to achieve with conventional methods. chemistryworld.com One significant application is the olefination of carbonyl compounds. scispace.comresearchgate.net This technique allows for the conversion of aldehydes and ketones into olefins under mild, non-basic conditions, using widely available alkenes. nih.gov

The process typically involves the tandem electrochemical/electrophotocatalytic reaction where, for example, a carbonyl is first converted to a hydrazone, which then undergoes oxidation to a diazo compound. nih.gov Subsequent electrophotocatalytic oxidative denitrogenation generates a distonic radical cation intermediate, which rearranges to form the final olefin product. scispace.comresearchgate.net This method is compatible with a broad range of aldehydes and ketones and offers high functional group tolerance, making it a potentially valuable tool for modifying pyrene-based carbonyl compounds. scispace.comresearchgate.net

Iron(III)-Catalyzed Carbonyl-Olefin Metathesis

Carbonyl-olefin metathesis is a powerful reaction for forming carbon-carbon double bonds. mdpi.com The development of an iron(III)-catalyzed version of this reaction represents a significant advancement, offering a more sustainable and cost-effective alternative to methods that rely on precious metal catalysts. researchgate.net Iron(III) chloride (FeCl₃), an earth-abundant and environmentally benign Lewis acid, can effectively catalyze ring-closing carbonyl-olefin metathesis under mild conditions. mdpi.com

The proposed mechanism involves the coordination of the Lewis acidic iron(III) catalyst to the carbonyl oxygen, activating the C=O bond. nih.gov This is followed by an asynchronous, concerted [2+2]-cycloaddition with a pendant olefin to form an oxetane (B1205548) intermediate. nih.govluc.edu A subsequent retro-[2+2] cycloaddition releases the final cycloalkene product and a carbonyl byproduct, regenerating the catalyst for the next cycle. nih.gov This methodology has proven effective for a variety of substrates, showcasing high functional group tolerance and scalability, and represents a potent strategy for derivatizing pyrene systems containing both carbonyl and olefin functionalities. researchgate.netnih.gov

Strategies for Chiral Derivatization and Asymmetric Functionalization

The creation of chiral and asymmetric pyrene derivatives is of great interest for applications in materials science, particularly for organic electronics and chiroptical materials. researchgate.netrsc.org Asymmetric functionalization involves introducing different substituents onto the pyrene core in a non-symmetrical pattern.

One successful approach involves the regioselective bromination of pyrene's K-region (the 4, 5, 9, and 10-positions), which allows for the first reported non-statistical asymmetric functionalization at these sites. rsc.orgmpg.de This strategy opens the door to synthesizing novel asymmetric pyrene derivatives for applications such as organic field-effect transistors (OFETs). rsc.org Another strategy involves attaching pyrene units to inexpensive, naturally chiral scaffolds like isomannide, which can induce chirality in the final molecule and lead to properties such as circularly polarized luminescence (CPL). researchgate.net These methods provide pathways to sophisticated, chiral pyrene-based molecules whose properties are dictated by their unique, asymmetric structures. researchgate.net

Reaction Mechanisms and Pathways of 2 Oxo 2 Pyren 1 Ylacetaldehyde

Carbonyl Group Reactivity

The 1,2-dicarbonyl structure, specifically an α-ketoaldehyde, is characterized by a high degree of reactivity. The adjacent electron-withdrawing carbonyl groups mutually enhance the electrophilicity of each carbon atom, making them susceptible to attack by a wide array of nucleophiles.

Nucleophilic Addition Reactions

The aldehyde group in α-ketoaldehydes is highly reactive and susceptible to covalent bond formation with nucleophilic sites. Nucleophilic addition to 2-Oxo-2-pyren-1-ylacetaldehyde can occur at either the aldehyde or the ketone carbonyl carbon. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone carbonyl, making it the preferred site for nucleophilic attack.

For instance, organometallic reagents like Grignard reagents can pose challenges. The α-keto group in 2-oxoaldehydes can exhibit resistance to nucleophilic attack by Grignard reagents due to electronic deactivation of the carbonyl. However, organocuprates, such as Gilman reagents, have been shown to selectively add to the aldehyde functionality under specific conditions to yield α-hydroxyketones.

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Formation)

Condensation reactions involving the carbonyl groups of this compound with primary amines and their derivatives lead to the formation of imine-containing products such as Schiff bases and hydrazones. These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen bonds.

Schiff Base Formation: The reaction of this compound with a primary amine proceeds via nucleophilic addition of the amine to a carbonyl group, forming an unstable carbinolamine intermediate. jmchemsci.com This intermediate then dehydrates to form the stable Schiff base, or azomethine. This process is a common condensation reaction. jmchemsci.comcore.ac.uk

Hydrazone Formation: Similarly, hydrazines react with the carbonyl groups of this compound to form hydrazones. nih.govresearchgate.net These reactions are also condensation reactions and are of significant interest in coordination chemistry. researchgate.net The resulting hydrazone Schiff bases are valuable ligands in the synthesis of metal complexes. nih.govresearchgate.net

A study on the synthesis of tetraazamacrocycles utilized aromatic glyoxal (B1671930) derivatives, which have a similar 1,2-dicarbonyl structure to this compound, in reactions with triethylenetetraamine. gla.ac.uk

| Reactant | Product Type | Key Features |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Azomethine) | Formation of a C=N double bond; proceeds through a carbinolamine intermediate. jmchemsci.com |

| Hydrazine (B178648) (R-NHNH₂) | Hydrazone | Used in the synthesis of metal complexes and have applications in catalysis. nih.govresearchgate.net |

| Triethylenetetraamine | Tetraazamacrocycle | Demonstrates the reactivity of the 1,2-dicarbonyl system in forming complex macrocyclic structures. gla.ac.uk |

Aldol-Type Processes and Related Transformations (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, which possesses a reactive aldehyde group, it can react with a ketone containing α-hydrogens in the presence of a base.

The mechanism involves the deprotonation of the ketone at the α-position by a base to form an enolate. magritek.com This nucleophilic enolate then attacks the electrophilic aldehyde carbonyl of the this compound. The resulting β-hydroxy ketone can then undergo dehydration to yield an α,β-unsaturated ketone. magritek.com This reaction is a valuable tool for forming carbon-carbon bonds. researchgate.net

Pyrene (B120774) Core Reactivity

The pyrene moiety is a large, electron-rich polycyclic aromatic hydrocarbon, which predisposes it to certain types of reactions, primarily on the aromatic ring system.

Electrophilic Aromatic Substitution on the Pyrene Moiety

The pyrene ring system is susceptible to electrophilic aromatic substitution (SEAr) reactions. The positions most activated for electrophilic attack on the unsubstituted pyrene are the 1, 3, 6, and 8 positions due to their higher electron density. rsc.orgmdpi.com The 2- and 7-positions are less reactive. rsc.org

The presence of the 1-(2-oxoacetyl) group, which is an electron-withdrawing group, will influence the regioselectivity of further electrophilic substitutions. Electron-withdrawing groups are deactivating and, for aromatic systems, generally direct incoming electrophiles to the meta position. However, in the complex pyrene system, the directing effects are more nuanced. The deactivating nature of the substituent will make further electrophilic substitution on the pyrene ring more difficult.

Oxidative Degradation Mechanisms (e.g., Ozonolysis)

The pyrene core can be degraded through oxidative processes like ozonolysis. Ozone is a strong, selective oxidant that attacks electron-rich areas, such as the aromatic rings of polycyclic aromatic hydrocarbons. mdpi.com The degradation of pyrene by ozone can be initiated by ring cleavage through an electrophilic attack of ozone on the high-energy double bonds. researchgate.net

This initial reaction can be followed by further oxidation by both molecular ozone and hydroxyl radicals, leading to the formation of various intermediate products, including aliphatic compounds. mdpi.comresearchgate.net Studies on the ozonolysis of pyrene have shown that it can be degraded, and this process can be influenced by factors such as pH and the presence of other compounds. mdpi.com The oxidation of pyrene can lead to the formation of oxygenated polycyclic aromatic hydrocarbons (OPAHs). rsc.org

| Reaction Type | Key Features | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | The 1, 3, 6, and 8 positions are most reactive in unsubstituted pyrene. rsc.orgmdpi.com The 1-(2-oxoacetyl) group is deactivating. | Nature of the electrophile; presence of existing substituents. |

| Ozonolysis | Initiated by electrophilic attack of ozone on the aromatic rings, leading to ring cleavage. researchgate.net | pH, presence of hydroxyl radicals. mdpi.com |

Radical-Mediated Transformations (e.g., Ketyl Radical Intermediates)

The dicarbonyl structure of this compound, specifically the ketone moiety attached to the pyrene ring, suggests a propensity for radical-mediated reactions typical of aryl ketones. Upon photoexcitation, aryl ketones can undergo an n → π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital. The resulting excited state has significant diradical character, with an unpaired electron on the oxygen atom, making it behave similarly to an alkoxy radical.

This excited state can initiate hydrogen abstraction from suitable donor molecules, leading to the formation of a ketyl radical intermediate. While specific studies on this compound are not prevalent, the general mechanism for aryl ketones can be extrapolated. The process involves the excited triplet state of the pyrenyl ketone abstracting a hydrogen atom, as depicted in the following general scheme:

General Scheme for Ketyl Radical Formation

Photoexcitation: Ar-CO-R + hν → [Ar-CO-R]* (Excited State)

Intersystem Crossing: [Ar-CO-R]* (Singlet) → [Ar-CO-R]* (Triplet)

Hydrogen Abstraction: [Ar-CO-R]* (Triplet) + H-Donor → [Ar-C(•)OH-R] (Ketyl Radical) + Donor•

The reactivity and stability of the resulting ketyl radical are influenced by the extensive π-system of the pyrene core, which can delocalize the unpaired electron, thereby stabilizing the radical intermediate.

Interplay Between Pyrene Core and Acetylaldehyde/Ketone Moieties

The chemical behavior of this compound is dominated by the intricate relationship between the large, aromatic pyrene nucleus and the adjacent dicarbonyl side chain.

Electronic Communication and Resonance Effects

Significant electronic communication exists between the pyrene core and the oxo-acetaldehyde side chain. The pyrene moiety, an electron-rich aromatic system, can act as an electron donor. This leads to intramolecular charge-transfer (ILCT) transitions upon photoexcitation, where electron density shifts from the pyrene ring to the carbonyl groups. This charge transfer character is a critical factor in the molecule's photophysical properties.

Resonance effects further illustrate this electronic interplay. The carbonyl group is electron-withdrawing, and its direct attachment to the pyrene ring allows for the delocalization of π-electrons across the entire conjugated system. This conjugation affects the ground-state electron distribution and significantly influences the energy levels of the molecular orbitals. For instance, studies on related pyrene derivatives show that the attachment of electron-donating or electron-withdrawing groups can modulate the energy gap and shift absorption and emission spectra. In pyrene derivatives with carbonyl-containing substituents, this electronic communication can lead to pronounced solvatochromism, where the color and fluorescence of the compound change with the polarity of the solvent. This phenomenon arises because polar solvents can stabilize a more charge-separated excited state, thus lowering its energy.

Conformational Dynamics and Stereochemical Implications

The bond connecting the pyrene C1 position to the carbonyl carbon of the side chain is a critical pivot for conformational dynamics. Rotation around this single bond determines the relative orientation of the planar pyrene ring and the dicarbonyl side chain. Computational analyses of similar pyrene derivatives have been used to determine preferred geometries and dihedral angles.

Two primary conformations can be envisioned: a planar conformation, where the side chain is coplanar with the pyrene ring, maximizing π-orbital overlap, and a non-planar (twisted) conformation. The actual preferred conformation represents a balance between steric hindrance (which would favor a twisted state) and electronic stabilization from conjugation (which favors a planar state).

These conformational dynamics have significant stereochemical implications. For instance, the planarity or non-planarity of the molecule can affect how it interacts with other molecules or surfaces and influences its chiroptical properties if a chiral center is present. Furthermore, photoisomerization, a light-induced conversion between different spatial arrangements (isomers), is a known phenomenon in molecules with similar structural motifs, such as 1-(1-pyrenyl)-2-(2-quinolyl)ethylene. This suggests that this compound could potentially exhibit distinct chemical and physical properties depending on its conformational state.

Mechanistic Insights into Excited-State Reactions

The photochemistry of this compound is governed by the nature of its low-lying electronic excited states. Aromatic ketones typically possess two close-lying excited singlet states: an n-π* state and a π-π* state.

S1(π-π) State:* Arises from the excitation of an electron within the pyrene aromatic system.

S2(n-π) State:* Arises from the promotion of a non-bonding electron from a carbonyl oxygen to an antibonding π* orbital.

The relative ordering and energy gap between these states are crucial in determining the molecule's photophysical fate. In many pyrene-carbonyl compounds, the lowest energy singlet excited state (S1) is of π-π* character. Following excitation, the molecule can relax through several pathways:

Fluorescence: Radiative decay from the S1 state back to the ground state (S0).

Internal Conversion (IC): Non-radiative decay to the ground state, often facilitated by vibronic coupling between the S1(π-π) and a nearby S2(n-π) state.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S1) to a triplet excited state (T1). The efficiency of ISC is often enhanced in aryl ketones.

Studies on pyrenyl complexes have shown that the excited state can have significant triplet character, often localized on the pyrene unit (3pyrene). This triplet state can be formed through energy transfer from other excited states within the molecule. In polar solvents, the π-π* excited state is typically stabilized, which can increase the energy gap to the n-π* state, potentially reducing the rate of intersystem crossing and increasing the fluorescence quantum yield. The triplet excited state is often long-lived and is the key intermediate in the radical-mediated reactions discussed in section 3.2.3.

Spectroscopic and Advanced Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of 2-Oxo-2-pyren-1-ylacetaldehyde. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus. libretexts.org Electronegative atoms and unsaturated groups, such as those present in the pyrene (B120774) and acetaldehyde (B116499) moieties, cause a downfield shift (higher ppm values) for nearby protons and carbons. libretexts.org

In a typical ¹H NMR spectrum, aromatic protons of the pyrene ring would appear in the range of 6.0-9.5 ppm. pdx.edu The aldehydic proton is expected to be significantly deshielded, appearing at a characteristic downfield shift between 9.5 and 9.9 ppm. pdx.edu

The ¹³C NMR spectrum provides complementary information, with a much wider range of chemical shifts. oregonstate.edu The carbonyl carbon of the aldehyde and the keto group would be expected to resonate at the lower end of the spectrum, typically above 190 ppm. oregonstate.edubhu.ac.in The aromatic carbons of the pyrene ring would produce a series of signals in the approximate range of 110-150 ppm. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrene Aromatic Protons | 6.0 - 9.5 pdx.edu | 110 - 150 bhu.ac.in |

| Aldehydic Proton | 9.5 - 9.9 pdx.edu | > 190 oregonstate.edubhu.ac.in |

| Keto Carbonyl Carbon | Not Applicable | > 200 oregonstate.edu |

Note: These are general, predicted ranges and can be influenced by the solvent and specific molecular geometry. compoundchem.comwashington.edu

2D NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, confirming the assembly of the pyrene and acetaldehyde fragments. infranalytics.eu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum of this compound would reveal the coupling network within the pyrene ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the pyrene ring and the acetaldehyde group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com HMBC is crucial for connecting the pyrene ring to the 2-oxoacetaldehyde side chain. For instance, correlations would be expected between the pyrene protons and the keto and aldehydic carbons, confirming the attachment point. researchgate.net

Electronic Absorption Spectroscopy for Electronic Structure

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. msu.edu The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores. conicet.gov.ar

For this compound, the extensive π-conjugated system of the pyrene ring is the primary chromophore. The absorption spectrum is expected to show intense bands corresponding to π → π* transitions. ulisboa.pt The presence of the carbonyl groups may introduce n → π* transitions, which are typically weaker. researchgate.net The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. researchgate.net

Table 2: Expected Electronic Absorption Features for this compound

| Transition Type | Expected Wavelength Range | Relative Intensity |

| π → π* (Pyrene) | 200 - 400 nm msu.edu | Strong |

| n → π* (Carbonyl) | 300 - 400 nm | Weak |

Note: The specific wavelengths can vary based on the solvent and molecular environment. mdpi.com

Advanced Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that probes the emission of light from a molecule after it has been electronically excited. It provides information about the excited state properties and dynamics.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Pyrene and its derivatives are known for their high fluorescence quantum yields. rsc.orgnih.gov The quantum yield of this compound would be determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield under identical experimental conditions.

Excimer and Exciplex Formation Studies

Pyrene is well-known for its ability to form excimers (excited state dimers) at higher concentrations. github.io An excimer is formed when an excited molecule interacts with a ground-state molecule of the same species. ossila.comwikipedia.org This results in a new, broad, and redshifted emission band in the fluorescence spectrum, as the excimer is a lower energy state. github.ioossila.com

An exciplex (excited state complex) is formed from the interaction of two different molecules, one in an excited state and the other in a ground state. ossila.comresearchgate.net In the context of this compound, studies could investigate the formation of exciplexes with other molecules, such as electron donors or acceptors. researchgate.netnih.gov The formation of an exciplex would also be characterized by a new, redshifted emission band. researchgate.net The study of excimer and exciplex formation provides valuable information about intermolecular interactions in the excited state.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for investigating the excited-state dynamics of fluorescent molecules like this compound. Pyrene and its derivatives are well-known for their characteristic fluorescence properties, including long fluorescence lifetimes and the potential to form excimers (excited-state dimers).

TRFS measurements can elucidate the fluorescence decay kinetics of this compound, providing insights into the lifetimes of its excited singlet states. For pyrene itself, the S1 state has a long lifetime, but the introduction of the oxo-acetaldehyde group is expected to influence these dynamics. The electron-withdrawing nature of the keto and aldehyde functionalities can introduce new decay pathways, such as enhanced intersystem crossing to the triplet state or intramolecular charge transfer (ICT) states, which may shorten the fluorescence lifetime compared to unsubstituted pyrene.

A key application of TRFS is the use of time-resolved emission spectra (TRES). This method involves measuring fluorescence decay at multiple wavelengths across the emission spectrum. nih.gov For a compound like this compound, TRES can distinguish between different emissive species. For instance, if both a locally excited (LE) state on the pyrene moiety and an ICT state exist, they would likely have different emission spectra and decay times. TRES can resolve these contributions, which might overlap in a steady-state spectrum. Current time information in Bangalore, IN.

Furthermore, pyrene derivatives are famous for forming excimers, which are characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer emission. nih.gov The formation of an excimer requires close proximity of two pyrene moieties. TRFS can directly probe the dynamics of excimer formation and decay. By monitoring the rise time of the excimer emission and the decay of the monomer emission at high concentrations, the rate constants for this process can be determined. The long fluorescence lifetime of the pyrene excimer (often >40 ns) makes it readily distinguishable from shorter-lived background fluorescence using time-gated detection techniques. nih.gov

The study of the excited-state dynamics through TRFS provides fundamental information on the photophysical behavior of this compound, which is crucial for its potential applications in materials science and as a molecular probe. bohrium.comunipv.it

X-ray Crystallography for Solid-State Structure and Packing

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and solid-state packing of crystalline compounds. For this compound, a single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the pyrene core and the geometry of the dicarbonyl substituent.

A critical aspect of the crystal structure of pyrene-based compounds is the intermolecular interactions, particularly π-π stacking. The large, flat aromatic surface of the pyrene moiety promotes face-to-face stacking in the solid state, which significantly influences the material's electronic and photophysical properties. ambeed.comias.ac.in X-ray analysis would reveal the exact nature of this packing, including the interplanar distance and the degree of offset between adjacent pyrene rings. These parameters are crucial for understanding charge transport and excimer formation in the solid state.

| Crystallographic Parameter | Information Provided | Expected Finding for this compound |

|---|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). | Commonly Monoclinic (e.g., P2₁/c) for pyrene derivatives. |

| Space Group | The specific symmetry elements of the crystal. | P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. | Dependent on molecular packing and solvent of crystallization. |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | Typically 2, 4, or 8. |

| Intermolecular Interactions | Details on π-π stacking distances and C-H···O hydrogen bonds. | π-π stacking distance typically 3.4-3.6 Å. |

Chromatographic Separations for Purity and Isomer Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or byproducts from its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for analyzing polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in a reverse-phase configuration, is well-suited for the analysis of pyrene derivatives. uni-koeln.deias.ac.inresearchgate.net A C18 column is typically employed, which separates compounds based on their hydrophobicity. The high polarity of the keto-aldehyde group in this compound would likely lead to shorter retention times compared to unsubstituted pyrene. A gradient elution using a mobile phase of acetonitrile (B52724) and water is standard for resolving a wide range of PAHs. uni-koeln.de

Detection is often achieved using a UV-Vis or a fluorescence detector. The extensive conjugation of the pyrene core results in strong UV absorbance and fluorescence, allowing for highly sensitive detection. researchgate.net For unequivocal identification, HPLC can be coupled with a mass spectrometer (LC-MS).

| Parameter | Typical Condition for Pyrene Derivative Analysis |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (e.g., Ex: 335 nm, Em: 380 nm) or UV (254 nm) |

| Column Temperature | 25-35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. nih.govomlc.org Given its molecular weight, this compound should be amenable to GC analysis. A low-polarity capillary column, such as a DB-5MS or HP-5MS, is typically used for PAH separation. researchgate.net The sample is vaporized in a hot injector and separated based on its boiling point and interactions with the stationary phase as it passes through the column under a temperature-programmed ramp. omlc.orgnycu.edu.tw

The mass spectrometer detector provides both high sensitivity and structural information. The fragmentation pattern (mass spectrum) obtained from electron ionization (EI) serves as a molecular fingerprint, allowing for confident identification of the compound and any related impurities. mdpi.com

| Parameter | Typical Condition for PAH Analysis |

|---|---|

| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (~1.2 mL/min) |

| Injector Temperature | 280-300 °C |

| Oven Program | Initial temp ~100°C, ramp at 5-10°C/min to ~320°C |

| Detector | Mass Spectrometer (EI, Scan mode m/z 50-500) |

| Transfer Line Temp | 280-300 °C |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It has become a popular method for calculations in both solid-state physics and quantum chemistry due to its balance of accuracy and computational cost. wikipedia.org The theory is based on using the spatially dependent electron density as the fundamental variable to determine the properties of a system, such as its ground state energy. wikipedia.orgscispace.com

DFT calculations are instrumental in analyzing the ground state electronic structure of pyrene (B120774) derivatives. These calculations provide insights into the distribution of electron density, molecular geometry, and the energies of molecular orbitals. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.gov For pyrene-based systems, DFT studies can validate molecular structures and help understand how different functional groups influence the electronic properties of the pyrene core. nih.gov

Analysis of the ground state electronic structure involves optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. For instance, the distribution of charges and the electrostatic potential surface can reveal the polar nature of the molecule and potential sites for intermolecular interactions. In pyrene derivatives, the substitution pattern significantly affects the electronic structure. researchgate.net

Table 1: Representative Parameters from DFT Ground State Calculations for Pyrene Derivatives

| Parameter | Description | Typical Focus of Analysis |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformations. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals charge distribution, bonding characteristics, and reactive sites. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at a given location around the molecule. | Maps electron-rich and electron-poor regions, indicating sites for electrophilic or nucleophilic attack. |

This table is illustrative and based on general DFT analysis principles for organic molecules.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the electron-donating ability of a molecule, while the LUMO reflects its electron-accepting character. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides a measure of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net

In the context of pyrene derivatives, FMO analysis helps to rationalize their electronic and photophysical properties. The introduction of substituents, such as the oxo-acetaldehyde group in 2-Oxo-2-pyren-1-ylacetaldehyde, can significantly alter the energy levels of the HOMO and LUMO. Electron-donating or withdrawing groups can raise or lower the orbital energies, thereby tuning the HOMO-LUMO gap. rsc.org For pyrene itself, a nodal plane passes through the 2- and 7-positions in both the HOMO and LUMO, which explains the distinct behavior of derivatives substituted at these positions compared to those substituted at the 1-position. researchgate.net DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these frontier orbitals. nih.gov

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for a Pyrene-based Derivative (P1)

| Orbital | Energy (eV) |

|---|---|

| LUMO | -2.65 |

| HOMO | -4.91 |

| HOMO-LUMO Gap (ΔE) | 2.26 |

Data sourced from a study on a pyrene-based derivative (P1) and may not represent this compound directly. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. massey.ac.nz This technique is particularly valuable for investigating intermolecular interactions, which govern the behavior of substances in the liquid or solid phase. massey.ac.nzresearchgate.net By simulating a system containing many molecules, MD can provide insights into properties like liquid structure, solvation effects, and binding affinities. mdpi.com

For a molecule like this compound, MD simulations can be employed to understand how it interacts with solvent molecules or other solute molecules. These simulations can reveal the preferred orientations and arrangements of molecules in the liquid state, driven by forces such as van der Waals interactions and electrostatic interactions arising from the molecule's dipole moment. The simulations rely on a force field, which is a set of parameters that describe the potential energy of the system. The accuracy of MD simulations is therefore highly dependent on the quality of the force field used. semanticscholar.org By analyzing the trajectories of the molecules, one can calculate radial distribution functions to characterize the local structure and compute thermodynamic properties like binding free energies. massey.ac.nz

Computational Assessment of Chiroptical Properties

The computational assessment of chiroptical properties, such as electronic circular dichroism (ECD), is a vital tool for determining the absolute configuration of chiral molecules. For pyrene derivatives, which often serve as chromophores in chiral systems, time-dependent density functional theory (TD-DFT) calculations have been successfully employed to predict and interpret their ECD spectra. mdpi.comnih.gov

Although specific studies on the chiroptical properties of this compound are not available, the established methodologies for other chiral pyrene-containing molecules provide a clear framework for how such an analysis would be conducted. The general approach involves several steps:

Conformational Search: For a flexible molecule, a thorough conformational search is performed to identify all low-energy conformers.

Geometry Optimization: The geometries of these conformers are then optimized using a suitable level of theory, such as DFT with a functional like B3LYP.

TD-DFT Calculations: For each significant conformer, the electronic transition energies and rotational strengths are calculated using TD-DFT. The choice of functional (e.g., CAM-B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. mdpi.com

Spectral Simulation: The calculated rotational strengths for each transition are used to generate a simulated ECD spectrum, often by fitting with Gaussian functions.

Boltzmann Averaging: The final simulated spectrum is obtained by Boltzmann-averaging the spectra of all contributing conformers based on their relative free energies.

Comparison with Experiment: The simulated ECD spectrum is then compared with the experimental spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration of the molecule.

In studies of pyrene-substituted allenes and isohexide derivatives, TD-DFT calculations have been shown to accurately reproduce the experimental ECD spectra, including the characteristic Cotton effects arising from the electronic transitions of the pyrene chromophore. mdpi.comnih.gov These studies demonstrate that the intense π-π* transitions of the pyrene moiety are particularly sensitive to the chiral environment, giving rise to strong ECD signals. The dissymmetry factor, glum, which is a measure of the circularly polarized luminescence, has also been computationally investigated for pyrene derivatives, revealing values significantly higher than the corresponding absorption dissymmetry factor, gabs. nih.gov

The table below outlines the key parameters derived from computational assessments of chiroptical properties for pyrene derivatives.

| Computational Parameter | Description | Relevance to Chiroptical Properties |

| Rotational Strength (R) | A measure of the differential absorption of left and right circularly polarized light for a given electronic transition. | The sign and magnitude of R determine the Cotton effects in the ECD spectrum. |

| Electronic Transition Energies | The energies required to excite an electron from a lower to a higher molecular orbital. | Corresponds to the position of the bands in the absorption and ECD spectra. |

| Oscillator Strength (f) | A measure of the intensity of an electronic transition in the absorption spectrum. | Provides information on the probability of a given electronic transition. |

| Dissymmetry Factor (g) | The ratio of the differential absorption to the total absorption (gabs) or luminescence (glum). | A quantitative measure of the chiroptical activity of a specific transition. |

| Simulated ECD Spectrum | A theoretical spectrum generated from the calculated rotational strengths and transition energies. | Direct comparison with the experimental spectrum allows for the determination of absolute configuration. |

These computational approaches provide invaluable, non-empirical support for the structural elucidation of complex chiral molecules containing a pyrene unit.

Advanced Research Applications and Future Directions

Materials Science Research

In materials science, the pyrene (B120774) moiety offers inherent photophysical properties, while the reactive aldehyde groups allow for its incorporation into larger, complex architectures through covalent bonding.

2-Oxo-2-pyren-1-ylacetaldehyde is a notable compound in the field of luminescent materials, which are substances that emit light when excited by an external energy source. mdpi.comresearchgate.net The core of its utility lies in the pyrene ring system, a polycyclic aromatic hydrocarbon known for its strong fluorescence. ontosight.airsc.org This makes the compound and its derivatives highly suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgymdchem.com

The luminescence of pyrene derivatives can be fine-tuned based on their molecular arrangement. In dilute solutions, they typically exhibit blue fluorescence from individual molecules (monomer emission). In contrast, at higher concentrations or in the solid state, pyrene units can form excited-state dimers, known as excimers, which emit light at longer wavelengths (typically green or yellow-green). rsc.org This concentration-dependent emission is a key feature exploited in various applications. Materials like this compound, with high emission quantum yields, are sought after for creating efficient luminescent systems for displays and lighting. ymdchem.com

Table 1: Luminescence Properties of Pyrene Derivatives

| State | Emission Type | Typical Color | Underlying Principle |

|---|---|---|---|

| Dilute Solution | Monomer Emission | Blue | Emission from isolated, excited molecules. |

| Aggregate/Solid | Excimer Emission | Green/Yellow | Emission from π-stacked excited state dimers. |

| Aggregate/Solid | Aggregation-Induced Emission | Varies | Emission enhancement due to restricted molecular motion in aggregates. rsc.org |

Organic semiconductors are the foundation of many modern electronic devices, prized for their solution processability and material diversity. epa.gov Pyrene-based materials, due to their extended π-conjugated system, are excellent candidates for organic semiconductors. rsc.org this compound, described as a building block for functional materials like conjugated polymers, fits well within this class. ontosight.ai Conjugated polymers are a cornerstone of organic semiconductor technology.

The performance of organic optoelectronic devices, such as photodetectors and light-emitting transistors, is heavily dependent on the molecular packing and electronic properties of the semiconductor layer. epa.gov The planar structure of the pyrene core facilitates π-π stacking, which is crucial for charge transport through the material. The introduction of functional groups, like the glyoxal (B1671930) moiety in this compound, allows for the synthesis of polymers and other materials where the electronic properties can be systematically tuned. For instance, creating donor-acceptor structures can narrow the material's bandgap, enabling the absorption and emission of lower-energy light, which is relevant for applications like infrared photodetectors. rsc.org

Covalent Organic Frameworks (COFs) are crystalline, porous polymers with highly ordered structures, making them promising for applications in gas storage, catalysis, and sensing. mdpi.comrsc.org The synthesis of COFs relies on the use of molecular building blocks, often called linkers, that connect to form a periodic network. bohrium.comresearchgate.net Aldehydes are common linkers, reacting with amines to form stable, imine-linked COFs. mdpi.compreprints.org

This compound, with its two aldehyde functionalities, is a prime candidate for use as a bifunctional linker in COF synthesis. The pyrene core can act as a photosensitive unit within the framework, while the glyoxal group provides the reactive sites for polymerization. Pyrene-based COFs (PyCOFs) are of particular interest because the pyrene units can enhance interlayer π-π interactions, which improves the crystallinity and the electronic properties of the material. rsc.org These fluorescent COFs have demonstrated utility as chemosensors for detecting various analytes, including acid vapors. mdpi.compreprints.org The ability to construct highly stable and porous COFs from functional building blocks like 1-pyrenylglyoxal opens pathways to advanced materials for catalysis and environmental remediation. researchgate.netnih.gov

Table 2: Building Blocks for Pyrene-Based Covalent Organic Frameworks

| Building Block Type | Example Monomer | Linkage Formed | Key Property of COF |

|---|---|---|---|

| Amine Linker | 1,3,6,8-Tetra(aminophenyl)pyrene (TAPA) mdpi.com | Imine | High thermal stability, porosity, fluorescence. |

| Aldehyde Linker | Terephthalaldehyde d-nb.info | Imine | Tunable charge-transfer character, solvatochromism. |

| Aldehyde Linker | This compound | Imine | Potential for high fluorescence and photoreactivity. |

| Boronic Acid Linker | Pyrene diboronic acid (PDBA) rsc.org | Boronate Ester | Luminescence, semiconducting properties. |

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission is dampened in the solid state, a class of materials known as AIE luminogens (AIEgens) do the opposite. hkust.edu.hk These molecules are weakly emissive in solution but become highly luminescent upon aggregation. rsc.orgresearchgate.net This effect is typically caused by the restriction of intramolecular motions (such as rotations) in the aggregated state, which closes non-radiative decay pathways and opens radiative channels. hkust.edu.hk Research has shown that simply attaching a benzoyl or benzyl (B1604629) group to pyrene can induce AIE activity. rsc.org The structural similarity of the oxo-acetaldehyde group suggests that this compound could be a precursor for novel AIEgens. The development of AIE-active pyrene derivatives is a burgeoning field with applications in bioimaging and sensors. nih.govbohrium.comfrontiersin.org

Mechano-fluorochromism (MFC) is a phenomenon where a material changes its fluorescence color in response to mechanical force, such as grinding or shearing. rsc.orgresearchgate.net This property is highly desirable for applications in mechanical sensors and security inks. rsc.orgnih.gov Pyrene derivatives have been shown to be excellent candidates for MFC materials. rsc.orgresearchgate.net The color change is often due to a force-induced transition between a stable crystalline state and a metastable amorphous state, which alters the molecular packing and, consequently, the nature of the pyrene excimers. rsc.orgnih.gov The process is often reversible by fuming with a solvent or by gentle heating (annealing), which allows the molecules to rearrange back to their original crystalline state. nih.gov

Circularly polarized luminescence (CPL) is an emission phenomenon observed from chiral molecules, where the emitted light has a left- or right-handed bias. CPL materials are of great interest for applications in 3D displays, chiral sensing, and information encryption. rsc.orgnih.gov The pyrene excimer is a particularly useful chromophore for CPL. When two pyrene rings are held in a fixed, chiral orientation relative to each other, their excimer emission can be strongly circularly polarized. rsc.org

To create CPL from a molecule like this compound, which is itself achiral, chirality must be introduced. This can be achieved in several ways:

Covalent Modification: The glyoxal group can be reacted with a chiral molecule to create a chiral pyrene derivative.

Chiral Supramolecular Assembly: The achiral pyrene derivative can be co-assembled with a chiral template molecule, such as a chiral polyoxometalate or a binaphthyl derivative, which forces the pyrene units to stack in a helical, chiral arrangement. nih.govrsc.org

Synthesis of Chiral Complexes: Incorporating the pyrene derivative as a ligand in a chiral metal complex can induce CPL. rsc.org The dissymmetry factor (g_lum), which quantifies the degree of polarization, can be significantly enhanced in such systems, making pyrene derivatives a versatile platform for CPL materials. bohrium.comacs.org

Molecular Recognition and Sensing

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. nih.govrsc.orguu.semdpi.com Fluorescent molecules are widely used as probes for molecular recognition, where a binding event causes a change in the fluorescence signal. The pyrene unit is an excellent fluorophore for this purpose due to its high sensitivity to the local environment. scispace.comnih.govbohrium.com

The reactive glyoxal group of this compound makes it a valuable tool for designing chemosensors. ontosight.ai The aldehyde groups can react covalently with specific analytes, leading to a detectable change in the pyrene's fluorescence. For example, the high reactivity of glyoxals with arginine residues in proteins has been used to label and study enzymes, demonstrating a specific molecular recognition event. researchgate.net Pyrene-based fluorescent sensors have been developed for a wide range of targets, including metal ions like Fe³⁺ and Cu²⁺, and small molecules like hydrazine (B178648) and formaldehyde. scispace.comnih.govbohrium.combohrium.com These sensors often operate on a "turn-on" or ratiometric principle, where the binding or reaction with the analyte either enhances fluorescence or shifts the emission wavelength, providing a clear signal for detection. scispace.combohrium.com This capability is crucial for applications in environmental monitoring, food safety assessment, and medical diagnostics. nih.govbohrium.commdpi.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Pyrenylglyoxal |

| 1,3,6,8-Tetra(aminophenyl)pyrene |

| Terephthalaldehyde |

| Pyrene diboronic acid |

| Hydrazine |

| Formaldehyde |

Catalysis and Organic Synthesis

In synthetic chemistry, the α-oxo-aldehyde structure of this compound makes it a highly reactive and versatile building block.

Arylglyoxal monohydrates, the class of compounds to which this compound belongs, are well-known as valuable synthons in organic synthesis, particularly in one-pot and multicomponent reactions for creating heterocyclic frameworks. mdpi.com The aldehyde group is activated by the adjacent ketone group, enhancing its reactivity and selectivity in chemical transformations. mdpi.com This enhanced reactivity allows it to participate in efficient tandem reactions, such as the Knoevenagel–Michael protocol, to produce complex molecular structures from simple starting materials. mdpi.com

For example, 1-bromoacetylpyrene, which shares the pyrenoyl-methyl core structure, serves as a key starting material in the synthesis of water-soluble acetylpyrene-bound imidazolium (B1220033) salts. magritek.com This reaction demonstrates how the pyrene-oxo-ethyl moiety can be used as a substrate to build more complex functional molecules. magritek.com

The aldehyde functional group in this compound presents a key site for asymmetric transformations. Chiral α-aryl aldehydes are highly valuable intermediates in organic synthesis because they can be readily converted into a variety of other chiral products. nih.gov The development of methods for the enantioselective synthesis of such aldehydes is an area of intense research. nih.gov

While direct enantioselective reactions using this compound are not extensively documented, the general principles of asymmetric catalysis are applicable. uni-lj.siuw.edu.pl For instance, phosphoric acid-catalyzed enantioselective synthesis of α,α-diaryl aldehydes from terminal alkynes has been reported, showcasing a pathway to highly enolizable chiral aldehydes with excellent enantioselectivities. nih.gov It is plausible that this compound could serve as a prochiral substrate in similar organocatalytic or transition-metal-catalyzed reactions, such as asymmetric additions to the aldehyde, to generate chiral alcohols or other valuable building blocks with high stereocontrol. organic-chemistry.orgnih.gov

Fundamental Photophysical and Photochemical Research

Pyrene and its derivatives are model systems for investigating fundamental light-induced processes.

The photophysical properties of pyrene derivatives are a subject of extensive research. nih.govresearchgate.net The introduction of substituents, such as the oxo-acetaldehyde group, can significantly influence the molecule's photochemistry. nih.gov Studies on related nitropyrene isomers show that the position of the substituent affects the orientation relative to the pyrene ring, inducing differences in the molecule's photochemistry. nih.gov

Many pyrene derivatives exhibit very low fluorescence quantum yields, indicating that the lowest triplet state decays primarily through efficient radiationless (non-radiative) channels. nih.gov Laser photolysis studies on nitropyrenes have identified the formation of low-lying triplet states and other long-lived transient species. nih.gov Understanding these excited-state dynamics—including the rates of intersystem crossing, internal conversion, and radiative decay—is crucial for designing pyrene-based molecules for specific applications, such as photocatalysis or photodynamic therapy. rsc.orgresearchgate.net The conformational dynamics of pyrene excimers also play a critical role in their unique fluorescence properties, with rapid structural reorganization often competing with radiative relaxation. researchgate.net The study of this compound can contribute to this fundamental understanding of how structure dictates excited-state behavior in complex aromatic systems.

Exploring Structure-Property Relationships for Tunable Functionalities

The correlation between the molecular structure of pyrene derivatives and their resulting properties is a cornerstone of their application in advanced materials. By systematically altering the chemical makeup of compounds related to this compound, researchers can fine-tune their electronic, optical, and physical behaviors.

The optical properties of pyrene-based compounds are particularly sensitive to their structural environment. researchgate.net Pyrene itself is known for its excellent fluorescence properties, typically emitting a strong blue fluorescence at low concentrations. mdpi.com However, at higher concentrations or in the solid state, it can form excited-state dimers, known as excimers, which results in a red-shifted emission and often a decrease in fluorescence intensity. mdpi.com This concentration-dependent emission is a key tunable property.

Researchers have demonstrated that the optical properties of pyrene can be precisely controlled by immobilizing pyrene derivatives on nanoparticle surfaces. researchgate.net The nature of the chemical groups surrounding the pyrene core dictates the probability of excimer formation. For instance, by creating mixed monolayers on alumina (B75360) nanoparticles with varying ratios of a pyrene-functionalized phosphonic acid (PA-Py) and a non-fluorescent matrix ligand, the emission can be switched between monomer-dominated and excimer-dominated fluorescence. researchgate.net This ability to tune solid-state fluorescence is critical for developing materials with specific light-emitting characteristics. researchgate.net

Further control over functionality can be achieved by introducing different substituents to the pyrene backbone. The synthesis of amphiphilic pyrene derivatives, for example, has shown that the addition of a cyanostilbene group can switch the compound's behavior from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). mdpi.com This allows for precise control over luminescence through external stimuli like solvent polarity. mdpi.com

The structure-property principle also extends to the interaction of pyrene derivatives with other materials. Pyrene compounds functionalized with groups like lysine (B10760008) or taurine (B1682933) have been used to create stable, biocompatible graphene dispersions in water. manchester.ac.uk The key feature is that the surface charge of the graphene sheets can be tuned by changing the pH, a direct result of the amphoteric nature of the amino acid groups attached to the pyrene anchor. manchester.ac.uk This tunability is crucial for future applications that require controlled interaction with specific molecules. manchester.ac.uk

The synthesis of more complex structures, such as spirooxindolinopyrrolizidines incorporating a pyrene moiety, also relies heavily on understanding structure-reactivity relationships. The regio- and stereoselectivity of the cycloaddition reactions used to build these molecules can be controlled by the electronic properties of substituents on the reacting molecules, including derivatives of (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one. researchgate.net

Table 1: Influence of Structural Modifications on the Properties of Pyrene Derivatives

| Structural Modification | Resulting Property Change | Potential Application | Reference |

|---|---|---|---|

| Varying concentration of pyrene on nanoparticle surfaces | Tunable fluorescence (monomer vs. excimer emission) | Solid-state lighting, sensors | researchgate.net |

| Addition of cyanostilbene group | Switch from ACQ to AIE behavior | Photoresponsive inks, optical storage | mdpi.com |

| Functionalization with amino acids (e.g., lysine) | pH-tunable surface charge of graphene dispersions | Biosensors, drug delivery | manchester.ac.uk |

| Attachment to imidazolium salts | Multicolor solid-state fluorescence | Forensic fingerprint detection | magritek.comnih.gov |

| Incorporation into polyelectrolyte microcapsules | Manipulated fluorescence via donor/acceptor interactions | Nanoscience, biological technologies | rsc.org |

Emerging Research Avenues in Chemical Biology and Advanced Materials

The tunable properties of this compound and its derivatives are paving the way for novel applications in diverse scientific fields, from sophisticated electronic devices to new tools for biological investigation.

Advanced Materials:

Substituted pyrene compounds are versatile building blocks for a new generation of advanced materials. ncat.edu Their tunable optoelectronic characteristics are being harnessed for:

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): The ability to control the fluorescence color and efficiency of pyrene derivatives makes them prime candidates for use in display and solar cell technologies. ncat.edu

Sensors and Photocatalysis: Pyrene derivatives can be incorporated into Metal-Organic Frameworks (MOFs), creating materials capable of luminescence-based sensing or acting as photocatalysts. ncat.edu

Anti-Counterfeiting and Information Encryption: The photo-responsive nature of certain pyrene derivatives, which can change their fluorescence properties upon exposure to light, makes them suitable for use as invisible inks for security applications. mdpi.com

Forensic Science: Water-soluble imidazolium salts functionalized with a 2-oxo-2-pyren-1-ylethyl group exhibit multicolor solid-state fluorescence. This property has been successfully used to formulate a fluorescent powder for the detection of latent fingerprints, revealing fine details for forensic analysis. magritek.comnih.gov

Chemical Biology:

The unique combination of the pyrene fluorophore and reactive aldehyde groups in this compound suggests significant potential in the study of biological systems.

Biological Imaging: Pyrene's strong and environmentally sensitive fluorescence is already used for imaging biological systems. nih.gov The aldehyde groups on this compound could potentially be used to label specific biomolecules through covalent interactions, allowing for targeted imaging.

Probes for Supramolecular Chemistry: Pyrene-functionalized ligands have been used to create "fluorescent nanojars," which are supramolecular coordination complexes. nih.gov In these structures, the pyrene fluorescence is quenched by the proximity of copper ions, providing a mechanism to probe the assembly and disassembly of these complex structures. nih.gov

Development of Bioactive Compounds: The synthesis of complex heterocyclic structures, such as functionalized oxindoles and pyrrolizidines from pyrene-containing precursors, is an active area of research. researchgate.net These molecular frameworks are central to numerous natural products with significant biological and pharmacological applications, suggesting a route to new therapeutic agents. researchgate.net

Q & A

Q. Yield Optimization Strategies :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity).

- Purification Techniques : Employ column chromatography or recrystallization to isolate high-purity product, as impurities can skew yield calculations .

Advanced: How can researchers address contradictions in reported synthetic yields (e.g., 85% vs. 98%) for this compound?

Answer:

Discrepancies in yields often arise from:

Q. Methodological Solutions :

- Analytical Validation : Use HPLC or GC-MS to quantify intermediates and byproducts.

- Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, moisture control) across labs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm) and pyrene aromatic signals (δ 7.5–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Confirm connectivity between the oxo-acetaldehyde and pyrene moieties.

- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₈H₁₂O₂) via exact mass analysis .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) .

Advanced: How can the reactivity of the aldehyde group in this compound be exploited for functionalization?

Answer:

The aldehyde group enables:

Q. Experimental Design :

- Protection/Deprotection : Temporarily protect the aldehyde with acetals to prevent unwanted side reactions during multi-step syntheses .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (oral toxicity: H302) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Neutralize aldehyde residues with bisulfite before disposal .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Answer:

- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites on the pyrene and aldehyde groups .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in aldol reactions) .

Validation : Compare computational predictions with experimental kinetics (e.g., Arrhenius plots) .

Basic: How should researchers document synthetic procedures for reproducibility?

Answer:

- Detailed Experimental Sections : Include exact reagent grades, equipment models, and step-by-step protocols (e.g., “stirred at 60°C for 12 h under N₂”) .

- Supporting Information : Provide raw spectral data (NMR, MS) and chromatograms in supplementary files .

Advanced: What strategies resolve conflicting data on the compound’s stability under acidic/basic conditions?

Answer:

- Controlled Stability Studies :

Basic: What are the compound’s applications in pharmaceutical research?

Answer:

- Building Block : Synthesize heterocycles (e.g., 5,6-dihydroindolizines) via cascade reactions for drug discovery .

- Biological Probes : Conjugate with fluorescent tags to study cellular uptake mechanisms .

Advanced: How can researchers ethically manage data sharing while protecting unpublished findings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.